Tris(trimethylsilyl)phosphine
Overview
Description
Tris(trimethylsilyl)phosphine is a chemical compound with a phosphorus atom at its core, surrounded by three trimethylsilyl groups. It is known for its extreme reactivity, high nucleophilicity of the phosphorus atom, and the lability of the P-Si bonds . This compound is a user-friendly phosphorus source and an alternative to phosphine gas, serving as a precursor to various phosphorus-containing compounds .
Synthesis Analysis
Several methods for synthesizing tris(trimethylsilyl)phosphine have been reported. These include reactions of alkali metal phosphides with chlorotrimethylsilane or fluorotrimethylsilane, the use of sodium-potassium alloy with phosphorus in 1,2-dimethoxyethane, and the reaction of piperidinodichlorophosphine with lithium powder and chlorotrimethylsilane . The most cost-effective and safe approach is the reaction of phosphorus trichloride, magnesium, and chlorotrimethylsilane .
Molecular Structure Analysis
The molecular structure of tris(trimethylsilyl)phosphine has been determined by electron diffraction in the gas phase. The molecule exhibits a tilt and twist of the SiMe3 groups away from the staggered position, which affects the overall molecular symmetry .
Chemical Reactions Analysis
Tris(trimethylsilyl)phosphine is highly reactive and can be used to synthesize a variety of phosphorus compounds. It reacts readily with element halides, carboxylic acid chlorides, esters, and other organic electrophiles . It has been used in the synthesis of acylphosphines, where it reacts with pivaloyl chloride to form different acylphosphine compounds . Additionally, it has been used in the synthesis of carbonyl complexes of iron, cobalt, and nickel , and in the reaction with bis(phenylenedioxa)chlorophosphorane to produce phosphoranylphosphines .
Physical and Chemical Properties Analysis
Tris(trimethylsilyl)phosphine is a clear colorless to yellow liquid with a melting point of 24°C and a boiling point of 243-244°C. It is soluble in organic solvents such as pentane, hexanes, methylene chloride, benzene, toluene, and acetonitrile. It is air and moisture sensitive, spontaneously flammable in air, and should be handled and stored under an inert atmosphere .
Scientific Research Applications
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Synthesis of Indium Phosphide (InP) Nanocrystals
- Field : Nanotechnology and Material Science .
- Application : Tris(trimethylsilyl)phosphine is used as a precursor in the synthesis of Indium Phosphide (InP) nanocrystals .
- Method : The synthesis involves reacting indium chloride with tris(trimethylsilyl)phosphine at a temperature of around 310°C . This process results in highly homogeneous InP quantum dots (QDs) with improved optical characteristics .
- Results : The synthesized InP QDs have a narrow photoluminescence band comparable to those of CdSe-based nanocrystals. The photoluminescence quantum yield of InP nanocrystals coated with a shell may exceed 95% .
-
Synthesis of Indium Gallium Phosphide (InGaP) Nanocrystals
- Field : Nanotechnology and Material Science .
- Application : Tris(trimethylsilyl)phosphine is used in the synthesis of Indium Gallium Phosphide (InGaP) nanocrystals .
- Results : The synthesized InGaP nanocrystals are important III-V semiconductors with applications in electronics and photovoltaic solar cells .
-
Electronics and Photovoltaic Solar Cells
- Field : Electronics and Solar Energy .
- Application : Tris(trimethylsilyl)phosphine is used in the synthesis of nanoscale Indium Phosphide (InP) and Indium Gallium Phosphide (InGaP), which are important III-IV semiconductors .
- Results : The synthesized semiconductors have applications in electronics and photovoltaic solar cells .
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Synthesis of Phosphaalkynes
- Field : Organic Chemistry .
- Application : Tris(trimethylsilyl)phosphine is used in the synthesis of phosphaalkynes, one example being tert-butylphosphaacetylene .
- Method : The synthesis involves the treatment of certain acyl chlorides with tris(trimethylsilyl)phosphine .
- Results : The synthesized phosphaalkynes are important compounds in organic chemistry .
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Preparation of Metal Phosphido Clusters
- Field : Inorganic Chemistry .
- Application : Tris(trimethylsilyl)phosphine is used in the preparation of metal phosphido clusters by reaction with metal halides or carboxylates .
- Method : The preparation involves the reaction of tris(trimethylsilyl)phosphine with metal halides or carboxylates .
- Results : The synthesized metal phosphido clusters are important compounds in inorganic chemistry .
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Electrolyte Additive for High-Voltage Lithium-Ion Batteries
- Field : Electrochemistry .
- Application : Tris(trimethylsilyl)phosphite, a compound similar to tris(trimethylsilyl)phosphine, is known as an effective electrolyte additive that significantly improves the electrochemical performance of high-voltage lithium-ion batteries .
- Results : The use of tris(trimethylsilyl)phosphite as an electrolyte additive has been shown to improve the performance of high-voltage lithium-ion batteries .
-
Synthesis of Phosphaalkynes
- Field : Organic Chemistry .
- Application : Tris(trimethylsilyl)phosphine is used in the synthesis of phosphaalkynes, one example being tert-butylphosphaacetylene .
- Method : The synthesis involves the treatment of certain acyl chlorides with tris(trimethylsilyl)phosphine .
- Results : The synthesized phosphaalkynes are important compounds in organic chemistry .
-
Preparation of Metal Phosphido Clusters
- Field : Inorganic Chemistry .
- Application : Tris(trimethylsilyl)phosphine is used in the preparation of metal phosphido clusters by reaction with metal halides or carboxylates .
- Method : The preparation involves the reaction of tris(trimethylsilyl)phosphine with metal halides or carboxylates .
- Results : The synthesized metal phosphido clusters are important compounds in inorganic chemistry .
-
Electrolyte Additive for High-Voltage Lithium-Ion Batteries
- Field : Electrochemistry .
- Application : Tris(trimethylsilyl)phosphite, a compound similar to tris(trimethylsilyl)phosphine, is known as an effective electrolyte additive that significantly improves the electrochemical performance of high-voltage lithium-ion batteries .
- Results : The use of tris(trimethylsilyl)phosphite as an electrolyte additive has been shown to improve the performance of high-voltage lithium-ion batteries .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tris(trimethylsilyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27PSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMZKMRZMVDEOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)P([Si](C)(C)C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27PSi3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297687 | |
Record name | Tris(trimethylsilyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70297687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trimethylsilyl)phosphine | |
CAS RN |
15573-38-3 | |
Record name | Tris(trimethylsilyl)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15573-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 117328 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(trimethylsilyl)phosphine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117328 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(trimethylsilyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70297687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)disilaphosphane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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